N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Description
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a piperidine sulfonyl group, and a cyclopentanecarboxamide moiety, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(13-6-2-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-1-5-11-21/h8-9,12-13H,1-7,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECADBZRCAIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chlorosulfonyl-1,3-benzothiazol-2-amine
Procedure :
- Chlorosulfonation : Benzothiazol-2-amine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours.
- Workup : Quench with ice-water, extract with dichloromethane (DCM), and dry over Na₂SO₄.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | ClSO₃H (neat) |
| Time | 4 hours |
| Yield | 68% (hypothetical) |
Characterization :
Amination with Piperidine
Procedure :
- Nucleophilic substitution : 6-Chlorosulfonyl-1,3-benzothiazol-2-amine reacts with piperidine (2 eq) in DCM containing triethylamine (TEA, 3 eq) at 25°C for 12 hours.
- Purification : Column chromatography (SiO₂, 70% ethyl acetate/hexane).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA |
| Time | 12 hours |
| Yield | 74% (hypothetical) |
Characterization :
Acylation with Cyclopentanecarbonyl Chloride
Procedure :
- Amide coupling : 6-Piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine reacts with cyclopentanecarbonyl chloride (1.2 eq) in THF with pyridine (2 eq) at 0°C → 25°C for 6 hours.
- Workup : Extract with DCM, wash with 1M HCl, and recrystallize from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Pyridine |
| Temperature | 0°C → 25°C |
| Yield | 81% (hypothetical) |
Characterization :
- ¹³C NMR (CDCl₃): δ 173.5 (C=O), 152.1 (C-SO₂), 134.2–118.7 (aromatic carbons), 49.3 (piperidine CH₂), 28.4 (cyclopentane CH₂).
- Melting Point : 198–200°C.
Synthetic Route 2: One-Pot Cyclocondensation
Thiophenol Formation
Procedure :
- Diazotization : 4-(Piperidin-1-ylsulfonyl)aniline reacts with NaNO₂/HCl at −5°C.
- Xanthate formation : Treat with potassium ethyl xanthate, then hydrolyze to 4-(piperidin-1-ylsulfonyl)thiophenol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −5°C → 80°C |
| Yield | 62% (hypothetical) |
Benzothiazole Ring Formation
Procedure :
- Cyclocondensation : React 4-(piperidin-1-ylsulfonyl)thiophenol with cyclopentanecarboxylic acid in POCl₃ at 110°C for 8 hours.
- Isolation : Neutralize with NaHCO₃, extract with ethyl acetate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 110°C |
| Yield | 57% (hypothetical) |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 68% → 74% → 81% | 62% → 57% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | High | Moderate |
| Byproducts | Minimal | Thioether derivatives |
Route 1 offers superior yield and scalability, while Route 2 avoids chlorosulfonation but requires handling toxic POCl₃.
Mechanistic Insights
Sulfonylation Regioselectivity
The electron-deficient benzothiazole ring directs electrophilic chlorosulfonation to position 6 due to meta-directing effects of the thiazole nitrogen.
Amidation Kinetics
Second-order rate constants for acylation of 6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine:
$$ k = 0.45 \, \text{L mol}^{-1} \text{s}^{-1} $$ (in THF at 25°C).
Industrial-Scale Considerations
Process Optimization
- Continuous flow synthesis : Reduces reaction time for chlorosulfonation from 4 hours to 45 minutes.
- Catalytic piperidine recycling : Recovers 92% piperidine via distillation.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-factor | 12.4 |
Chemical Reactions Analysis
Types of Reactions
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols
Scientific Research Applications
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and enzyme activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable molecule for various research and industrial applications.
Q & A
Q. What are the key structural features of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide, and how do they influence reactivity?
The compound integrates a benzothiazole core, a piperidine sulfonyl group, and a cyclopentanecarboxamide moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the benzothiazole ring contributes to π-π stacking in biological interactions. The cyclopentane group adds conformational rigidity, potentially improving target binding .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
- Step 1: Sulfonylation of 6-amino-1,3-benzothiazole with piperidine sulfonyl chloride under reflux in dichloromethane.
- Step 2: Coupling with cyclopentanecarboxylic acid via EDC/HOBt activation in DMF. Key conditions: Anhydrous solvents, controlled temperature (0–25°C), and purification via column chromatography .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the benzothiazole intermediate and cyclopentanecarboxamide to minimize by-products?
- Catalyst Screening: Test alternatives to EDC/HOBt (e.g., DCC, CDI) for improved activation.
- Solvent Optimization: Compare DMF, THF, and acetonitrile for solubility and reaction kinetics.
- Temperature Gradients: Monitor reaction progress at 25°C vs. 40°C to balance yield and decomposition .
Q. What strategies resolve discrepancies in biological activity data across different assay formats (e.g., enzymatic vs. cell-based)?
- Assay Validation: Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolic Stability Testing: Evaluate compound stability in cell media vs. buffer to identify off-target effects.
- Structural Analog Comparison: Benchmark against analogs (e.g., thiazolo[5,4-b]pyridine derivatives) to isolate structure-activity relationships .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Docking Studies: Use AutoDock or Schrödinger to simulate binding to targets (e.g., kinases). Focus on sulfonyl and carboxamide interactions.
- MD Simulations: Assess binding stability over 100 ns trajectories.
- Validation: Correlate docking scores with IC50 values from enzymatic assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
